molecular formula C13H10F3NO2 B1298738 ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate CAS No. 149550-20-9

ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate

Cat. No. B1298738
CAS RN: 149550-20-9
M. Wt: 269.22 g/mol
InChI Key: VDMBMCYYOMBQEP-UXBLZVDNSA-N
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Description

The compound “ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate” is likely to be an organic compound containing a cyano group (-CN), a trifluoromethyl group (-CF3), and an ethyl ester group (-COOC2H5). The presence of these functional groups could give this compound interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the phenyl ring, the double bond of the prop-2-enoate group, and the cyano group. This conjugation could have interesting effects on the compound’s chemical reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the cyano group might increase its polarity, and the trifluoromethyl group could increase its stability and lipophilicity .

Future Directions

The future directions for research on this compound would depend on its intended use. If it has interesting biological activity, it could be studied further as a potential drug. Alternatively, if it has unique chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name

ethyl (E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-2-19-12(18)10(8-17)6-9-4-3-5-11(7-9)13(14,15)16/h3-7H,2H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMBMCYYOMBQEP-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=CC=C1)C(F)(F)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352445
Record name Ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate

CAS RN

149550-20-9
Record name Ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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